molecular formula C16H17N3O3S B14170036 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14170036
M. Wt: 331.4 g/mol
InChI Key: NAYDXNDICNFVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- involves its interaction with the fibroblast growth factor receptor (FGFR). By binding to the receptor, the compound inhibits its activity, preventing the downstream signaling pathways that promote cell proliferation, migration, and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancers that rely on FGFR signaling.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]- can be compared to other FGFR inhibitors such as:

What sets this compound apart is its unique structural features, which may confer distinct binding properties and potency against FGFR isoforms. Each of these similar compounds has its own profile of activity, selectivity, and clinical applications, making the choice of inhibitor dependent on the specific therapeutic context.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

3-ethoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C16H17N3O3S/c1-3-22-15-10-19(16-14(15)8-12(17)9-18-16)23(20,21)13-6-4-11(2)5-7-13/h4-10H,3,17H2,1-2H3

InChI Key

NAYDXNDICNFVTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(C2=C1C=C(C=N2)N)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.